- General synthesis of primary amines via reductive amination employing a reusable nickel catalystNature Catalysis, 2019, 2(1), 71-77,
Cas no 929-73-7 (Dodecylamine Hydrochloride)
Dodecylamine Hydrochloride structure
Dodecylamine Hydrochloride Properties
Names and Identifiers
-
- dodecylammonium chloride
- Dodecylamine Hydrochloride
- dodecan-1-amine,hydrochloride
- Laurylamine Hydrochloride
- dodecanamine hydrochloride
- Dodecan-1-amine Hydrochloride
- n-Dodecylamine hydrochloride
- Dodecylamine, hydrochloride
- 1-Dodecanamine, hydrochloride (1:1)
- 1V1470J2MF
- Armeen 12d hydrochloride
- Dodecylamine HCl
- Dodecyl-Ammonium Chloride
- 1-dodecanamine hydrochloride
- DSSTox_CID_24322
- DSSTox_RID_80153
- DSSTox_GSID_44322
- 1-Aminododecane hydrochloride
- Dodecylamine hydrochloride, 99%
- TWFQJFPTTMIETC-
- 1-Dodecanamine, hydrochloride (9CI)
- Dodecylamine, hydrochloride (8CI)
- Laurylammonium chloride
- n-Dodecylammonium chloride
- A805210
- Tox21_301702
- dodecan-1-amine;hydrochloride
- AS-58765
- D1452
- Z104474358
- 1-DODECANAMINE, HYDROCHLORIDE
- MFCD00042017
- CAS-929-73-7
- LAURAMINE HYDROCHLORIDE
- CHEMBL113050
- AKOS009031395
- NCGC00257552-01
- Q27252928
- DTXCID7024322
- EN300-19586
- DTXSID9044322
- 1-Dodecylamine hydrochloride
- 929-73-7
- +Expand
-
- MFCD00042017
- TWFQJFPTTMIETC-UHFFFAOYSA-N
- 1S/C12H27N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13;/h2-13H2,1H3;1H
- Cl.NCCCCCCCCCCCC
- 3553943
Computed Properties
- 221.19100
- 2
- 1
- 10
- 221.191
- 14
- 81.2
- 0
- 0
- 0
- 0
- 0
- 2
- nothing
- nothing
- 0
- 26
Experimental Properties
- 5.36830
- 26.02000
- 258.6°Cat760mmHg
- 186-188°C
- 100.4°C
- Not determined
- Not determined
Dodecylamine Hydrochloride Price
Dodecylamine Hydrochloride Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Hydrogen , Ammonia Catalysts: 2365462-76-4 (γ-Al2O3 supported) Solvents: Water ; 20 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: (OC-6-22)-Tricarbonyl[1,1′-(1,2-ethanediyl)bis[1,1-dipropylphosphine-κP]]methylm… Solvents: Toluene ; 18 h, 50 bar, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
Reference
- Old Concepts, New Application - Additive-Free Hydrogenation of Nitriles Catalyzed by an Air Stable Alkyl Mn(I) ComplexAdvanced Synthesis & Catalysis, 2019, 361(23), 5412-5420,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: 1,1,3,3-Tetramethyldisiloxane Catalysts: Titanium isopropoxide Solvents: Toluene ; 24 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Reference
- Straightforward access to cyclic amines by dinitriles reductionTetrahedron, 2014, 70(4), 975-983,
Synthetic Circuit 4
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide , (OC-6-33)-Bromotricarbonyl[1,1′-(1,2-ethanediyl)bis[1,1-dipropylphosphine-κP]]ma… Solvents: Toluene ; 18 h, 50 bar, 100 °C
Reference
- Hydrogenation of Nitriles and Ketones Catalyzed by an Air-Stable Bisphosphine Mn(I) ComplexOrganic Letters, 2018, 20(22), 7212-7215,
Synthetic Circuit 6
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Sodium triethylborohydride Catalysts: Cobalt dibromide Solvents: Tetrahydrofuran ; rt
1.2 Reagents: Hydrogen ; 12 h, 20 bar, 110 °C
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
1.2 Reagents: Hydrogen ; 12 h, 20 bar, 110 °C
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
Reference
- Switching the Selectivity of Cobalt-Catalyzed Hydrogenation of NitrilesACS Catalysis, 2018, 8(10), 9125-9130,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide , Silver , Titania Solvents: 1,4-Dioxane ; 24 h, 40 bar, 150 °C; 150 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, rt
Reference
- Recyclable Silver-Catalyzed Selective Hydrogenation of Imides to Primary Amines via Dual C-N Bond CleavageOrganic Letters, 2023, 25(17), 3066-3071,
Synthetic Circuit 9
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Stereoisomer of [2-[bis(1-methylethyl)phosphino-κP]-N-[2-[bis(1-methylethyl)phos… Solvents: Isopropanol ; 3 h, 30 bar, 70 °C; 70 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; acidified, rt
Reference
- Mild and selective hydrogenation of aromatic and aliphatic (di)nitriles with a well-defined iron pincer complexNature Communications, 2014, 5,,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Pinacolborane Catalysts: Cobalt(1+), [2,6-bis[[bis(1-methylethyl)phosphino-κP]methylamino]phenyl-κC]nitro… Solvents: Benzene ; 24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
Reference
- Synthesis, Characterization, and Catalytic Reactivity of {CoNO}8 PCP Pincer ComplexesOrganometallics, 2020, 39(14), 2594-2601,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: Zinc triflate , (TB-5-12)-Tetracarbonyl[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2… Solvents: Cyclohexane ; 20 h, 110 °C; 110 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; rt
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; rt
Reference
- Tandem Fe/Zn or Fe/In Catalysis for the Selective Synthesis of Primary and Secondary Amines via Selective Reduction of Primary AmidesChemCatChem, 2022, 14(9),,
Synthetic Circuit 13
Synthetic Circuit 14
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 10 min, rt
1.2 Solvents: Methanol ; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Methanol
1.2 Solvents: Methanol ; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Methanol
Reference
- A convenient method for the preparation of primary amines using tritylamineTetrahedron Letters, 2005, 46(8), 1357-1360,
Synthetic Circuit 16
Synthetic Circuit 17
Reaction Conditions
Reference
- A headgroup linker perturbs pKa via acyl chain migration: designing base-labile supramolecular assembliesChemical Communications (Cambridge, 2018, 54(34), 4282-4285,
Synthetic Circuit 18
Reaction Conditions
Reference
- Hydrogen bond directed synthesis of pyridazine and naphthyridine containing macrocyclesChemical Communications (Cambridge, 2005, (46), 5751-5753,
Synthetic Circuit 19
Reaction Conditions
Reference
- Synthesis and bactericidal activity of salts of higher aliphatic aminesKhimiko-Farmatsevticheskii Zhurnal, 1983, 17(6), 675-9,
Synthetic Circuit 20
Dodecylamine Hydrochloride Raw materials
- Dodecanamide
- Dodecanal
- Dodecylamine
- Undecyl cyanide
- 1H-Isoindole-1,3(2H)-dione, 2-dodecyl-
- Benzenemethanamine, N-dodecyl-α,α-diphenyl-
Dodecylamine Hydrochloride Preparation Products
Dodecylamine Hydrochloride Suppliers
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:929-73-7)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:929-73-7)
A LA DING
anhua.mao@aladdin-e.com
Dodecylamine Hydrochloride Related Literature
-
Andrew Dolan,Rob Atkin,Gregory G. Warr Chem. Sci. 2015 6 6189
-
Xiao Liu,Xiaobo Li,Zaihong Guan,Jian Liu,Jiao Zhao,Yan Yang,Qihua Yang Chem. Commun. 2011 47 8073
-
Yuhang Cui,Li Yang,Xuejiao Wu,Jidong Deng,Xiaoli Zhang,Jinbao Zhang J. Mater. Chem. C 2022 10 16629
-
D. G. Papageorgiou,E. Roumeli,K. Chrissafis,Ch. Lioutas,K. Triantafyllidis,D. Bikiaris,A. R. Boccaccini Phys. Chem. Chem. Phys. 2014 16 4830
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R. Collison,A. S. C. Lawrence Trans. Faraday Soc. 1959 55 662
-
Ji-Sheng Yu,Fu-Gen Wu,Yu Zhou,Yan-Zhen Zheng,Zhi-Wu Yu Phys. Chem. Chem. Phys. 2012 14 8506
-
D. Jura?in,M. Vincekovi?,A. Pustak,I. ?mit,M. Bujan,N. Filipovi?-Vincekovi? Soft Matter 2013 9 3349
-
Nils A. Bongartz,John W. Goodby Chem. Commun. 2010 46 6452
-
Adel A. Ismail,Detlef W. Bahnemann J. Mater. Chem. 2011 21 11686
-
10. Kinetic study of the protolysis of benzoic acid derivatives in a micelle of dodecylammonium chlorideTeruyo Isoda,Miyuki Yamasaki,Hiroshige Yano,Shoji Harada J. Chem. Soc. Faraday Trans. 1997 93 449
Recommended suppliers
Amadis Chemical Company Limited
(CAS:929-73-7)Dodecylamine Hydrochloride
99%
500g
293.0